molecular formula C39H71NO13 B601440 クラリスロマイシン不純物E CAS No. 81103-14-2

クラリスロマイシン不純物E

カタログ番号 B601440
CAS番号: 81103-14-2
分子量: 762.0 g/mol
InChIキー: DWRKNXHSSDFLOJ-MQXKPBBZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clarithromycin Impurity E, also known as 6,11-Di-O-methylerythromycin A, is a reference standard in the British Pharmacopoeia . It has the empirical formula C39H71NO13 and a molecular weight of 761.98 . It is a derivative of erythromycin .


Synthesis Analysis

Clarithromycin 9-(E)-oxime is a key raw material for the synthesis of the 9a-lactam macrolide, which is an interesting scaffold for the synthesis of several bioactive macrolides . The process for its preparation does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .


Molecular Structure Analysis

The molecular structure of Clarithromycin Impurity E can be represented by the SMILES string: O=C1OC@HC@@(O)C@HC@@HC(C@HCC@@(OC)C@HC@@HC)CC@@HO2)C@@HC@H(OC)C@@HC@HO3)[C@H]1C=O` .


Chemical Reactions Analysis

Clarithromycin 9-(E)-oxime, the key raw material for the synthesis of the 9a-lactam macrolide, is obtained when erythromycin-A is treated with hydroxylamine/isopropyl alcohol in the presence of acetic acid . The concentration of the new impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures .


Physical And Chemical Properties Analysis

Clarithromycin Impurity E is a pharmaceutical primary standard . It is stored at a temperature of 2-8°C . The product is provided as delivered and specified by the issuing Pharmacopoeia .

科学的研究の応用

医薬品標準品

クラリスロマイシン不純物Eは、英国薬局方(BP)標準品 {svg_1}として役立ちます。これは、BPモノグラフに記載されているように、ラボ試験やアッセイで使用されます。これにより、サンプル中のクラリスロマイシンの純度と濃度を測定する基準を提供することで、医薬品品質の均一性が確保されます。

作用機序

Like other macrolides, Clarithromycin and its impurities inhibit bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Clarithromycin may be bacteriostatic or bactericidal depending on the organism and drug concentration .

Safety and Hazards

Clarithromycin, from which Clarithromycin Impurity E is derived, is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to wash hands, forearms, and face thoroughly after handling, and to avoid eating, drinking, or smoking when using this product . Release to the environment should be avoided .

将来の方向性

The development of a selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method for the determination of clarithromycin antibiotic in human plasma has been reported . This method could be applied to quantify clarithromycin in spiked human plasma and real samples from healthy volunteers, indicating its potential utility for clinical and bioavailability studies .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin Impurity E involves the conversion of erythromycin A to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Erythromycin A", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Acetic anhydride", "Sodium acetate", "Water" ], "Reaction": [ "Erythromycin A is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of erythromycin A.", "The sodium salt is then treated with hydrochloric acid to form erythromycin A hydrochloride.", "Acetic anhydride is added to the erythromycin A hydrochloride solution to form the acetylated derivative.", "The acetylated derivative is then treated with sodium acetate and water to form Clarithromycin Impurity E." ] }

CAS番号

81103-14-2

分子式

C39H71NO13

分子量

762.0 g/mol

IUPAC名

(3R,4R,5R,6S,7R,9S,11R,12R,14S)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7,12-dimethoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C39H71NO13/c1-16-27-39(10,45)34(46-13)22(4)29(41)20(2)18-38(9,48-15)33(53-36-30(42)26(40(11)12)17-21(3)49-36)23(5)31(24(6)35(44)51-27)52-28-19-37(8,47-14)32(43)25(7)50-28/h20-28,30-34,36,42-43,45H,16-19H2,1-15H3/t20-,21+,22-,23+,24+,25-,26-,27-,28-,30+,31+,32-,33-,34+,36-,37+,38+,39?/m0/s1

InChIキー

DWRKNXHSSDFLOJ-MQXKPBBZSA-N

異性体SMILES

CC[C@H]1C([C@@H]([C@H](C(=O)[C@H](C[C@@]([C@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O

正規SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)OC)(C)O

外観

White to Off-White Solid

melting_point

>255°C (dec.)

純度

> 95%

数量

Milligrams-Grams

同義語

6,11-Di-O-methylerythromycin;  11-O-Methylclarithromycin;  USP Clarithromycin Related Compound A

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。